molecular formula C14H22N2O2 B2732463 8-Butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile CAS No. 2123286-76-8

8-Butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile

Cat. No.: B2732463
CAS No.: 2123286-76-8
M. Wt: 250.342
InChI Key: BPGGSFSDQANHTH-UHFFFAOYSA-N
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Description

8-Butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its spiro ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile typically involves multi-step organic synthesis techniques. One common approach is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst to form the spirocyclic intermediate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

8-Butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile can undergo various types of chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-Butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile involves its interaction with specific molecular targets within biological systems. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the butanoyl and carbonitrile groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-2-6-13(17)16-9-5-8-14(12(16)11-15)7-3-4-10-18-14/h12H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGGSFSDQANHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCC2(C1C#N)CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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